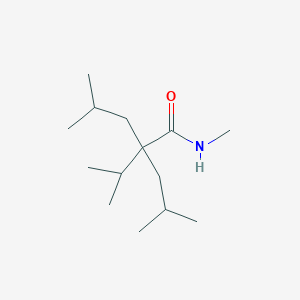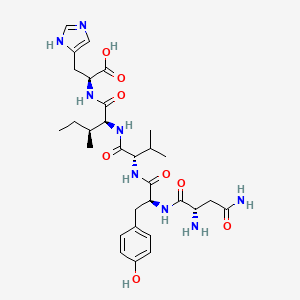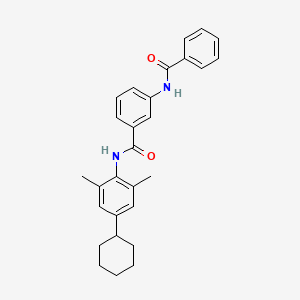
1-(3,5-Dinitrophenyl)-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dinitrophenyl)-3-phenylpropan-1-one is an organic compound characterized by the presence of a dinitrophenyl group and a phenylpropanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dinitrophenyl)-3-phenylpropan-1-one typically involves the nitration of phenylpropanone derivatives. One common method is the nitration of 3-phenylpropan-1-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(3,5-Dinitrophenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, yielding diamino derivatives.
Substitution: The nitro groups can be substituted by nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted phenylpropanone derivatives.
科学研究应用
1-(3,5-Dinitrophenyl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3,5-Dinitrophenyl)-3-phenylpropan-1-one involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can participate in redox reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
3,5-Dinitrophenol: Similar in structure but lacks the phenylpropanone moiety.
2,4,6-Trinitrophenol: Contains three nitro groups and is more acidic.
3-Nitrophenol: Contains a single nitro group and is less reactive.
Uniqueness: 1-(3,5-Dinitrophenyl)-3-phenylpropan-1-one is unique due to the combination of its dinitrophenyl and phenylpropanone groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
CAS 编号 |
832132-79-3 |
|---|---|
分子式 |
C15H12N2O5 |
分子量 |
300.27 g/mol |
IUPAC 名称 |
1-(3,5-dinitrophenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H12N2O5/c18-15(7-6-11-4-2-1-3-5-11)12-8-13(16(19)20)10-14(9-12)17(21)22/h1-5,8-10H,6-7H2 |
InChI 键 |
QXUREMCWEFQUTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)



![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)


![Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane](/img/structure/B14194237.png)




![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)

